2-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS2/c1-21-11-8-19-18(21)24-12-13-6-9-22(10-7-13)17(23)16-20-14-4-2-3-5-15(14)25-16/h2-5,8,11,13H,6-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITRNHIGEXAXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole typically involves multiple stepsThe reaction conditions often involve the use of solvents like DMSO and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and benzothiazole moieties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, while the benzothiazole group may interact with proteins or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives reported in the literature, focusing on structural motifs, synthetic strategies, and inferred properties.
Benzothiazole/Benzimidazole Derivatives with Piperidine/Piperazine Moieties
- Target Compound: The benzothiazole-piperidine-carbonyl-imidazole-sulfanyl architecture provides a balance of rigidity (benzothiazole) and flexibility (piperidine).
- 1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole (): This compound replaces the benzothiazole with a benzimidazole and substitutes the piperidine with a piperazine ring. The phenyl-piperazine group increases basicity and may improve solubility compared to the target compound’s piperidine .
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) (): Features a triazole-thiazole-aryl scaffold. The bromophenyl group enhances halogen bonding, a property absent in the target compound .
- N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (): Incorporates a bipyridine-imidazole system with an aromatic diamine. The extended conjugation may favor π-π stacking, unlike the target compound’s benzothiazole .
Sulfanyl/Sulfinyl Functionalization
- 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole (): The sulfinyl group improves oxidative stability and polarity compared to the target compound’s sulfanyl group, which is more nucleophilic .
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde (): Utilizes a benzaldehyde-thiosemicarbazone linked to benzimidazole-sulfanyl. The aldehyde enables further derivatization, a feature absent in the target compound .
Piperidine vs. Piperazine Derivatives
- 3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate (): The piperazine ring (with two nitrogen atoms) increases basicity and water solubility compared to the piperidine in the target compound.
- 1-[2-({4-[(3-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-(propan-2-yl)-1H-benzimidazole (): Combines piperazine with pyrazolo-pyrimidine and benzimidazole.
Structural and Functional Comparison Table
Biological Activity
The compound 2-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is a complex organic molecule that has attracted attention in medicinal chemistry for its potential biological activities. This article aims to provide an overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.47 g/mol. The structure features a benzothiazole moiety linked to a piperidine ring substituted with an imidazole sulfanyl group. This unique combination of functional groups may contribute to its diverse biological activities.
The proposed mechanism of action for this compound involves interactions with specific biological targets, potentially including enzymes and receptors. The imidazole group can engage in hydrogen bonding and π-π stacking interactions, enhancing its affinity for target proteins. Additionally, the presence of the sulfanyl group may influence the compound's reactivity and interaction with cellular components.
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the target compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole or imidazole moieties can enhance cytotoxicity against cancer cells .
Antiviral Activity
Emerging research has highlighted the potential antiviral properties of thiazole-containing compounds. For example, certain derivatives have demonstrated efficacy against viral infections such as Ebola virus by inhibiting viral entry into host cells . The mechanism involves blocking specific protein interactions crucial for viral replication.
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for anticonvulsant activity. In several studies, compounds with structural similarities to the target compound displayed significant protective effects in animal models of seizures, suggesting potential therapeutic applications in epilepsy .
Case Studies
- Anticancer Activity : A study evaluated a series of thiazole derivatives for their cytotoxic effects on Jurkat T cells and A-431 cell lines. One compound exhibited an IC50 value less than that of doxorubicin, indicating superior potency .
- Antiviral Efficacy : In vitro assays demonstrated that specific thiazole derivatives inhibited Ebola virus infection with EC50 values in the low micromolar range, showcasing their potential as antiviral agents .
- Anticonvulsant Evaluation : A set of synthesized thiazole-integrated pyrrolidinones was tested for anticonvulsant activity using the pentylenetetrazol (PTZ) model in rodents. Several compounds provided significant protection against seizures .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing benzothiazole derivatives like this compound?
- Methodological Answer : Benzothiazole derivatives are typically synthesized via condensation reactions of o-aminothiophenol with carboxylic acids, nitriles, or aldehydes under acidic or oxidative conditions . For example, oxidative cyclization of o-aminothiophenol with aldehydes using stoichiometric oxidants (e.g., H₂O₂) is a classical approach. Recent advancements include microwave-assisted synthesis and CO₂ utilization (e.g., catalyst-free reductive cyclization with BH₃NH₃), which improve efficiency and sustainability . Structural confirmation requires NMR (<sup>1</sup>H, <sup>13</sup>C), IR, and mass spectrometry .
Q. How are spectroscopic techniques applied to confirm the structure of this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Aromatic protons in the benzothiazole ring appear as doublets or triplets (δ 7.0–8.5 ppm), while piperidine protons resonate at δ 1.5–3.5 ppm. The imidazole methyl group shows a singlet near δ 3.7 ppm .
- IR : Stretching vibrations for C=O (amide, ~1650 cm⁻¹) and C-S (benzothiazole, ~650 cm⁻¹) confirm key functional groups .
- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .
Q. What are the foundational pharmacological activities of benzothiazole derivatives?
- Methodological Answer : Benzothiazoles exhibit antitumor, antimicrobial, and anti-inflammatory activities. For example, derivatives with electron-withdrawing groups (e.g., halogens) on the aryl ring enhance antimicrobial potency by disrupting bacterial membranes . Initial screening involves in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) followed by SAR analysis to optimize substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of benzothiazole derivatives?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve green metrics .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) accelerate condensation, but catalyst-free methods using BH₃NH₃ with CO₂ reduce byproducts .
- Temperature/Time : Microwave irradiation (100–150°C, 10–30 min) significantly reduces reaction time compared to conventional heating (6–24 hrs) .
Q. What computational strategies predict the biological activity of benzothiazole derivatives?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., α-estrogen receptor for antitumor activity). Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions with active-site residues .
- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity .
Q. How can eco-friendly synthesis methods be integrated into benzothiazole chemistry?
- Methodological Answer :
- CO₂ Utilization : Reductive cyclization of bis(2-aminophenyl) disulfide with CO₂ and BH₃NH₃ produces 2-unsubstituted benzothiazoles without catalysts, achieving >80% yield under mild conditions (60°C, 12 hrs) .
- Mechanochemical Synthesis : Grind reactants (e.g., o-aminothiophenol and aldehydes) with a ball mill to eliminate solvents, reducing waste .
Q. How should researchers resolve contradictions in reported biological activities of benzothiazole derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF7 for antitumor) and protocols (e.g., 48-hr incubation for MTT assays) .
- Meta-Analysis : Compare substituent effects across studies. For example, 4-fluorophenyl groups may enhance cytotoxicity but reduce solubility, explaining divergent results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
